molecular formula C16H17N5O2S B11620388 N-{4-[(1E)-1-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide

N-{4-[(1E)-1-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide

Cat. No.: B11620388
M. Wt: 343.4 g/mol
InChI Key: ZOWLUIAUJBHPAJ-RGVLZGJSSA-N
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Description

N-{4-[(1E)-1-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE is a complex organic compound that features a pyrimidine ring, a sulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-1-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE typically involves the reaction of pyrimidine derivatives with acetamide under specific conditions. One common method involves the use of alkyl cyanoacetates and substituted aryl or heteryl amines . The reaction conditions can vary, but often include stirring without solvent at elevated temperatures or using a steam bath .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and efficient processes, such as solvent-free reactions or the use of continuous flow reactors. These methods aim to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-1-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide or pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, phenacyl bromide, and various catalysts . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclo condensation of certain derivatives can yield pyrrole derivatives .

Mechanism of Action

The mechanism of action of N-{4-[(1E)-1-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and acetamide-containing molecules. Examples are:

Uniqueness

N-{4-[(1E)-1-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C16H17N5O2S/c1-11(13-4-6-14(7-5-13)19-12(2)22)20-21-15(23)10-24-16-17-8-3-9-18-16/h3-9H,10H2,1-2H3,(H,19,22)(H,21,23)/b20-11+

InChI Key

ZOWLUIAUJBHPAJ-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC=CC=N1)/C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC(=NNC(=O)CSC1=NC=CC=N1)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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